N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
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Description
The compound of interest is part of a broader class of organic molecules that often show significant biological activity, making them subjects of intense research in drug development and other applications. Related compounds have been synthesized and analyzed for their potential as inhibitors, signaling molecules, and therapeutic agents due to their unique structural features.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic precursors or aromatic building blocks. For instance, compounds with similar structural motifs have been synthesized by condensing pyridazine derivatives with chloroacetamide or acetamide derivatives under specific conditions to achieve the desired configuration and functionalization (Wang et al., 2015).
Scientific Research Applications
Medicinal Chemistry and Pharmaceutical Applications
Research on structurally related pyridazine and pyridine derivatives has revealed their potential in developing novel therapeutic agents. For instance, studies have demonstrated the antinociceptive activity of pyridazinone derivatives, highlighting their potential as pain relief agents (Dogruer et al., 2000). Additionally, pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized and evaluated for their antimicrobial properties, suggesting their applicability in combating infectious diseases (Hossan et al., 2012).
Agricultural Chemistry Applications
Compounds with pyridine and pyridazinone moieties have also been investigated for their insecticidal activities. For example, a study on pyridine derivatives showed significant toxicity against cowpea aphids, highlighting the potential of these compounds in agricultural pest control (Bakhite et al., 2014).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-18-5-3-2-4-16(18)10-13-22-19(25)14-27-20-7-6-17(23-24-20)15-8-11-21-12-9-15/h2-9,11-12H,10,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQPJXCVTTVNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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